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molecular formula C10H20N2OSi B8735474 5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

5-Methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole

Cat. No. B8735474
M. Wt: 212.36 g/mol
InChI Key: ZDODKXPJSHZDKA-UHFFFAOYSA-N
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Patent
US08481564B2

Procedure details

To a solution of 4-methylimidazole (2.70 g, 33.0 mmol) in 10 mL of acetonitrile at 0° C. was added triethylamine (NEt3) (4.00 g, 39.6 mmol) and acetyl chloride (2.80 g, 36.3 mmol). The mixture was allowed to attain RT then filtered to remove the ppt and the filtrate was concentrated to give 1-(4-methyl-imidazol-1-yl)-ethanone, which was used without further purification in the next step. To a solution of 1-(4-methyl-imidazol-1-yl)-ethanone (4.10 g, 33.0 mmol) in 15 mL acetonitrile was added SEM-Cl (5.80 g, 35.0 mmol) and the solution was stirred at 25° C. for 10 h. The solvents were removed by evaporation and to the residue was added 100 mL of 2.5 M NaOH and the mixture was stirred at 25° C. for 1 h. The reaction mixture was then extracted with ether (3×100 mL), dried over Na2SO4 and concentrated. The title compound was purified by chromatography on silica gel eluting with 75% EtOAc/hexanes to give 4.30 g (61%) of a colorless oil: Mass spectrum (ESI, m/z): Calcd. for C10H20N2O4Si, 213.1 (M+H), found 213.1.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5](C(=O)C)[CH:6]=1.[CH3:10][Si:11]([CH2:14][CH2:15][O:16][CH2:17]Cl)([CH3:13])[CH3:12]>C(#N)C>[CH3:1][C:2]1[N:3]([CH2:17][O:16][CH2:15][CH2:14][Si:11]([CH3:13])([CH3:12])[CH3:10])[CH:4]=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CC=1N=CN(C1)C(C)=O
Name
Quantity
5.8 g
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step
CUSTOM
Type
CUSTOM
Details
The solvents were removed by evaporation and to the residue
ADDITION
Type
ADDITION
Details
was added 100 mL of 2.5 M NaOH
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The title compound was purified by chromatography on silica gel eluting with 75% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=CN=CN1COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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